E3 ubiquitin ligase binder-1
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Overview
Description
E3 ubiquitin ligase binder-1 is a compound that plays a crucial role in the ubiquitination process, which is a post-translational modification where ubiquitin proteins are attached to substrate proteins. This process is essential for regulating protein degradation, cellular signaling, and various other cellular processes. This compound specifically interacts with E3 ubiquitin ligases, which are enzymes that facilitate the transfer of ubiquitin from E2 ubiquitin-conjugating enzymes to target substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ubiquitin ligase binder-1 typically involves a series of organic reactions, including condensation, alkylation, and cyclization. The specific synthetic route can vary depending on the desired structural features of the binder. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
E3 ubiquitin ligase binder-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the binder. Substitution reactions can result in various substituted derivatives, depending on the nucleophiles or electrophiles used .
Scientific Research Applications
E3 ubiquitin ligase binder-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the ubiquitination process and to develop new synthetic methodologies for modifying proteins.
Biology: Employed in research to understand the role of ubiquitination in cellular processes such as protein degradation, signal transduction, and cell cycle regulation.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to protein misfolding and degradation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new biotechnological applications, including the design of novel protein-based materials and the production of therapeutic proteins
Mechanism of Action
E3 ubiquitin ligase binder-1 exerts its effects by specifically binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin from E2 ubiquitin-conjugating enzymes to target substrates. This binding induces a conformational change in the E3 ligase, enhancing its catalytic activity and promoting the ubiquitination of the substrate protein. The ubiquitinated substrate is then recognized by the proteasome, leading to its degradation .
Comparison with Similar Compounds
E3 ubiquitin ligase binder-1 can be compared with other similar compounds, such as:
Pomalidomide derivatives: These compounds also interact with E3 ubiquitin ligases and are used in the development of proteolysis-targeting chimeras (PROTACs).
Lenalidomide derivatives: Similar to pomalidomide derivatives, these compounds are used in PROTACs and have therapeutic applications in cancer treatment.
Specific and nongenetic IAP-dependent protein erasers (SNIPERs): These compounds are designed to induce the degradation of target proteins by recruiting E3 ubiquitin ligases
This compound is unique in its specific binding affinity and the ability to modulate the activity of E3 ubiquitin ligases, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C15H20ClN3O2 |
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Molecular Weight |
309.79 g/mol |
IUPAC Name |
1-(4-piperidin-4-ylphenyl)-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C15H19N3O2.ClH/c19-14-7-10-18(15(20)17-14)13-3-1-11(2-4-13)12-5-8-16-9-6-12;/h1-4,12,16H,5-10H2,(H,17,19,20);1H |
InChI Key |
LMDRQYPOPFBGMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)N3CCC(=O)NC3=O.Cl |
Origin of Product |
United States |
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